molecular formula C9H7F3O3 B14847270 2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid

2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B14847270
M. Wt: 220.14 g/mol
InChI Key: DUILKLGNVLXKFA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the trifluoroethyl group. The reaction is usually conducted in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups play a crucial role in binding to target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)4-5-1-2-6(8(14)15)7(13)3-5/h1-3,13H,4H2,(H,14,15)

InChI Key

DUILKLGNVLXKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)O)C(=O)O

Origin of Product

United States

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